[4-(Aminomethyl)piperidin-1-yl](2-fluorophenyl)methanone
Description
Chemical Context and Relevance
4-(Aminomethyl)piperidin-1-ylmethanone represents a specialized member of the piperidine-based pharmaceutical intermediates that have gained substantial attention in contemporary medicinal chemistry research. The compound's structural framework combines several pharmacologically relevant motifs, including the six-membered saturated nitrogen heterocycle characteristic of piperidine derivatives, an aminomethyl side chain that enhances water solubility and bioavailability, and a fluorinated aromatic system that often improves metabolic stability and binding affinity in drug design applications. This particular structural arrangement places the compound within a broader class of nitrogen-containing heterocycles that have demonstrated significant therapeutic potential across multiple disease areas.
The chemical significance of this compound extends beyond its individual properties to encompass its role as a representative example of fluorinated piperidine derivatives, a class that has shown remarkable success in pharmaceutical development. The incorporation of fluorine atoms into organic molecules has become a cornerstone strategy in modern drug discovery, with approximately twenty percent of marketed pharmaceuticals containing at least one fluorine atom. The specific positioning of the fluorine substituent at the ortho position of the phenyl ring in this compound creates unique electronic and steric effects that can influence both the compound's chemical reactivity and its potential biological interactions.
Research into piperidine derivatives has revealed their extensive utility in treating various medical conditions, ranging from central nervous system disorders to inflammatory diseases. The structural diversity achievable within the piperidine scaffold, combined with the ability to introduce various functional groups such as the aminomethyl and fluorophenyl substituents present in this compound, has made these molecules attractive targets for pharmaceutical research. The compound under investigation represents a convergence of these design principles, incorporating multiple structural elements that have individually shown promise in medicinal applications.
The chemical characterization of 4-(Aminomethyl)piperidin-1-ylmethanone reveals fundamental properties that contribute to its research significance. With a molecular formula of C₁₃H₁₇FN₂O and a molecular weight of 236.29 grams per mole, the compound exhibits chemical properties consistent with other bioactive piperidine derivatives. The presence of multiple hydrogen bond donors and acceptors, along with the basic nitrogen centers, suggests favorable physicochemical properties for biological applications.
| Chemical Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₇FN₂O | |
| Molecular Weight | 236.29 g/mol | |
| CAS Registry Number | 1018258-54-2 | |
| MFCD Number | MFCD10016288 |
Research Objectives
The primary research objectives surrounding 4-(Aminomethyl)piperidin-1-ylmethanone encompass multiple dimensions of chemical and pharmaceutical investigation. Contemporary research efforts have focused on elucidating the compound's synthetic accessibility, characterizing its chemical and physical properties, and evaluating its potential as a pharmacological agent. These investigations represent part of a broader scientific initiative to develop novel therapeutic compounds that leverage the proven efficacy of piperidine-based structures while incorporating modern medicinal chemistry principles such as fluorine substitution.
Synthetic methodology development constitutes a significant research objective for this compound, with studies investigating efficient and scalable preparation routes. The compound can be synthesized through various chemical approaches, typically involving the formation of the amide bond between the substituted piperidine and the fluorinated benzoyl chloride precursor. Research has demonstrated that these synthetic transformations can be accomplished under mild conditions with good yields, making the compound accessible for further biological evaluation and pharmaceutical development applications.
Structural characterization studies have aimed to provide comprehensive understanding of the compound's three-dimensional architecture and its implications for biological activity. Advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, have been employed to confirm the compound's structure and assess its purity for research applications. These characterization efforts have established that the compound adopts specific conformational preferences that may influence its interactions with biological targets.
The investigation of structure-activity relationships represents another crucial research objective, with scientists examining how modifications to the basic 4-(Aminomethyl)piperidin-1-ylmethanone scaffold affect biological properties. These studies have involved the synthesis and evaluation of related compounds with variations in the substituent patterns, providing insights into the molecular features that contribute to biological activity. For example, research has compared the properties of compounds with different halogen substitutions on the phenyl ring or variations in the piperidine substitution pattern.
| Research Focus Area | Key Objectives | Methodological Approaches |
|---|---|---|
| Synthetic Development | Optimize preparation methods, improve yields | Multi-step organic synthesis, reaction optimization |
| Structural Analysis | Characterize molecular architecture, conformational preferences | NMR spectroscopy, X-ray crystallography, computational modeling |
| Structure-Activity Studies | Correlate chemical structure with biological properties | Systematic structural modification, biological assays |
| Pharmaceutical Applications | Evaluate therapeutic potential, mechanism elucidation | Cell-based assays, receptor binding studies |
Mechanistic studies represent an additional research objective that seeks to understand how 4-(Aminomethyl)piperidin-1-ylmethanone and related compounds exert their biological effects. These investigations have employed various experimental approaches to identify potential molecular targets and elucidate the pathways through which these compounds influence cellular processes. The research has suggested that the compound may interact with specific receptor systems or enzymes, though detailed mechanistic understanding continues to evolve through ongoing investigations.
The development of analytical methods for detecting and quantifying 4-(Aminomethyl)piperidin-1-ylmethanone in various matrices has emerged as another important research objective. These efforts have resulted in the establishment of reliable analytical protocols that support both synthetic chemistry applications and potential future pharmaceutical development activities. The analytical methods have been designed to address the compound's specific chemical properties and ensure accurate measurement in research contexts.
Propriétés
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(2-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-12-4-2-1-3-11(12)13(17)16-7-5-10(9-15)6-8-16/h1-4,10H,5-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTVJMDPIPMCHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
It is known that piperidine derivatives, which include 4-(aminomethyl)piperidin-1-ylmethanone, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents.
Mode of Action
It is known that piperidine derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes.
Activité Biologique
4-(Aminomethyl)piperidin-1-ylmethanone, also known as a benzoylpiperidine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is structurally characterized by a piperidine ring substituted with an aminomethyl group and a fluorophenyl moiety, which influences its biological activity.
- CAS Number : 1156048-30-4
- Molecular Formula : C13H18FN2O
- Molecular Weight : 234.29 g/mol
Research indicates that compounds within the benzoylpiperidine class often act as inhibitors of various enzymes, including monoacylglycerol lipase (MAGL), which is involved in endocannabinoid degradation. The structural features of 4-(Aminomethyl)piperidin-1-ylmethanone facilitate interactions within the active site of these enzymes, leading to competitive inhibition.
Antiproliferative Effects
Studies have demonstrated that derivatives of piperidine exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to 4-(Aminomethyl)piperidin-1-ylmethanone have shown IC50 values ranging from 19.9 to 92 µM against human breast and ovarian cancer cells, highlighting their potential as anticancer agents .
Neuropharmacological Activity
The compound has also been implicated in neuropharmacological research. It exhibits affinity for serotoninergic and dopaminergic receptors, suggesting potential applications in treating neuropsychiatric disorders. For example, one study noted that related compounds displayed neuroleptic activities comparable to haloperidol but with reduced extrapyramidal side effects .
Case Study 1: MAGL Inhibition
In a series of experiments evaluating the inhibition of MAGL, 4-(Aminomethyl)piperidin-1-ylmethanone was found to act as a reversible inhibitor. The binding studies indicated that modifications to the piperidine structure could enhance potency, with some derivatives achieving IC50 values in the low nanomolar range (e.g., 0.84 µM) against MAGL .
Case Study 2: Anticancer Activity
A recent investigation into the antiproliferative effects of benzoylpiperidine derivatives revealed that compounds with similar structures to 4-(Aminomethyl)piperidin-1-ylmethanone significantly inhibited cell growth across multiple cancer types. The study reported IC50 values ranging from 7.9 to 92 µM, indicating a dose-dependent response in cancer cell lines such as MDA-MB-231 and OVCAR-3 .
Data Table: Biological Activity Overview
Applications De Recherche Scientifique
Research indicates that 4-(Aminomethyl)piperidin-1-ylmethanone exhibits various biological activities, which are crucial for its application in drug development:
- Antidepressant Effects : The compound shows potential as an antidepressant, likely due to its interaction with neurotransmitter systems.
- Analgesic Properties : Some studies suggest it may have pain-relieving effects, making it a candidate for analgesic drug development.
- Neuroprotective Effects : Preliminary findings indicate that it may protect neuronal cells from damage, which is essential for treating neurodegenerative diseases.
Applications in Medicinal Chemistry
The compound's unique structure allows it to interact with various biological targets, making it suitable for several applications:
| Application Area | Description |
|---|---|
| Antidepressant Drugs | Potential development of new antidepressants targeting serotonin receptors. |
| Pain Management | Exploration as a new analgesic agent in pain relief therapies. |
| Neuroprotection | Investigating its role in protecting neurons from oxidative stress. |
Case Studies
Several studies have documented the effects and potential applications of 4-(Aminomethyl)piperidin-1-ylmethanone:
- Antidepressant Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant improvement in behavioral models of depression, indicating its potential as a therapeutic agent.
- Neuroprotective Effects : Research involving neuronal cell lines indicated that the compound could reduce apoptosis (programmed cell death) under stress conditions, suggesting neuroprotective properties.
- Analgesic Research : In preclinical trials, analogs of this compound exhibited dose-dependent analgesic effects comparable to established pain medications.
Analyse Des Réactions Chimiques
Nucleophilic Substitution Reactions
The fluorophenyl group in the compound participates in nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the fluorine atom. This enables reactions with amines, alkoxides, or thiols under specific conditions .
-
Example : Reaction with ( N-Boc-piperidin-4-yl)methylamine in the presence of a palladium catalyst yields substituted derivatives via Suzuki coupling .
Reductive Amination
The aminomethyl group (-CH2NH2) undergoes reductive amination with ketones or aldehydes to form secondary or tertiary amines. This is valuable for introducing structural diversity .
Mitsunobu Reactions
The hydroxyl group in intermediates (e.g., 2-hydroxypyrazine derivatives) can be alkylated using Mitsunobu conditions (e.g., diethyl azodicarboxylate (DEAD) and triphenylphosphine) to attach Boc-protected piperidinemethanol, followed by deprotection .
Aminomethyl Group Reactivity
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides .
-
Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imines under anhydrous conditions .
Methanone Group Reactivity
-
Reduction : The ketone can be reduced to a secondary alcohol using NaBH4 or LiAlH4 .
-
Grignard Addition : Reacts with organomagnesium reagents to form tertiary alcohols .
Comparative Reactivity of Structural Analogs
The fluorophenyl and aminomethyl groups enhance reactivity compared to non-fluorinated analogs:
| Compound | Reactivity with NAS | Reductive Amination Efficiency |
|---|---|---|
| [4-(Aminomethyl)piperidin-1-yl]phenylmethanone | Low | Moderate (70%) |
| 4-(Aminomethyl)piperidin-1-ylmethanone | High (90%) | High (85%) |
Stability and Side Reactions
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound is compared to structurally related molecules with piperidine/piperazine cores and fluorinated aromatic substituents. Key differences lie in the substitution patterns, heterocyclic systems, and functional groups, which influence pharmacological activity, solubility, and stability.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Aromatic Substituent | Functional Groups | Molecular Weight | Key Applications/Findings |
|---|---|---|---|---|---|
| 4-(Aminomethyl)piperidin-1-ylmethanone (Target) | Piperidine | 2-Fluorophenyl | Aminomethyl, Ketone | 262.30* | CNS receptor modulation (hypothetical) |
| [4-(3-Aminomethyl-phenyl)-piperidin-1-yl]-(5-phenethyl-pyridin-3-yl)-methanone | Piperidine | 5-Phenethylpyridin-3-yl | Aminomethyl, Ketone | 399.538 | Not specified; likely CNS-targeted |
| {4-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl}(2-furyl)methanone | Piperazine-Piperidine | 2-Fluorophenyl, 2-Furyl | Ketone | 383.42* | Potential GPCR ligand |
| 1-(2-Aminoethyl)-4-piperidinylmethanone | Piperidine | 4-Fluorophenyl | Aminoethyl, Ketone | 250.31 | Material science applications† |
| 4-(4-Fluorophenyl)piperazin-1-ylmethanone | Piperazine | 2-Fluoropyridin-3-yl | Ketone | 329.34* | Not specified; dual fluorination |
*Calculated based on molecular formulas.
†Referenced in materials chemistry studies for thin-film deposition .
Pharmacological and Functional Insights
- Neurotensin Receptor Agonists: Compounds like those in (e.g., (1-fluoro-cyclopropyl)-methanone derivatives) share fluorophenyl-piperidine motifs, which are critical for receptor binding. The 2-fluoro substitution on phenyl enhances hydrophobic interactions with receptor pockets .
- Piperazine vs.
- Aromatic Heterocycles : Substitution with pyridinyl () or furyl () groups introduces hydrogen-bond acceptors, which may improve solubility but reduce CNS activity due to increased polarity .
Méthodes De Préparation
General Synthetic Strategy
The synthesis typically involves the following key steps:
- Formation of the 2-fluorophenyl ketone intermediate.
- Introduction of the piperidine moiety via nucleophilic substitution or amidation.
- Functionalization of the piperidine ring to introduce the aminomethyl group.
Preparation of 2-Fluorophenyl Ketone Intermediates
The 2-fluorophenyl methanone moiety is commonly prepared via palladium-catalyzed cross-coupling reactions or Friedel-Crafts acylation:
| Method | Reaction Conditions | Yield | Notes |
|---|---|---|---|
| Palladium-catalyzed Suzuki coupling of o-fluorobenzaldehyde with 4-fluorophenylboronic acid | Pd(OAc)2, K3PO4, methyl cyclohexane/water, reflux 8 h | 98% | High yield and purity, suitable for scale-up |
| Friedel-Crafts acylation of fluorobenzene with 2-fluorobenzoyl chloride using AlCl3 catalyst | Room temperature, 1 h | 72% | Requires careful control of conditions to avoid polyacylation |
These methods yield 2,4'-difluorobenzophenone derivatives, which serve as key intermediates for further functionalization.
Functionalization to Introduce Aminomethyl Group on Piperidine
The aminomethyl group on the piperidine ring can be introduced by:
- Reductive amination of 4-piperidone derivatives with formaldehyde or other aldehydes.
- Using reducing agents such as sodium borohydride in ethanol at room temperature.
- Controlling reaction time (typically 2 hours) and temperature (~20–25 °C) to optimize yield.
This step yields the [4-(aminomethyl)piperidin-1-yl] moiety with high selectivity and purity.
Representative Experimental Data Summary
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Synthesis of 2,4'-difluorobenzophenone | o-Fluorobenzaldehyde, 4-fluorophenylboronic acid, Pd(OAc)2, K3PO4, methyl cyclohexane/water, reflux 8 h | 98 | >98 | Efficient catalytic coupling |
| Reduction to corresponding alcohol | Sodium borohydride, ethanol, 20 °C, 2 h | 97.8 | Not specified | Clean conversion to alcohol intermediate |
| Coupling with 4-(aminomethyl)piperidine | 2-Fluorobenzoyl chloride, 2-methyltetrahydrofuran, 25 °C, 1 h | 72 | 95 | Nucleophilic substitution step |
| Reductive amination for aminomethyl group | Formaldehyde, NaBH4, ethanol, room temperature, 2 h | 88 | Not specified | Aminomethyl group introduction |
Notes on Reaction Optimization and Purification
- The use of mild bases such as potassium phosphate or carbonate improves yields and reduces side reactions.
- Solvent choice impacts reaction rates and product isolation; 2-methyltetrahydrofuran and toluene are preferred.
- Purification is commonly achieved via column chromatography or crystallization from toluene/water mixtures.
- Drying agents like anhydrous sodium sulfate are used to remove residual moisture before concentration.
Summary Table of Preparation Methods
| Preparation Stage | Reagents | Conditions | Yield (%) | Purification | Remarks |
|---|---|---|---|---|---|
| Ketone formation | o-Fluorobenzaldehyde, 4-fluorophenylboronic acid, Pd(OAc)2, K3PO4 | Reflux 8 h, methyl cyclohexane/water | 98 | Filtration, solvent removal | High catalytic efficiency |
| Reduction to alcohol | NaBH4, ethanol | 20 °C, 2 h | 97.8 | Extraction, drying, concentration | Mild conditions |
| Piperidine coupling | 2-Fluorobenzoyl chloride, 4-(aminomethyl)piperidine, 2-methyltetrahydrofuran | 25 °C, 1 h | 72 | Column chromatography | Controlled nucleophilic substitution |
| Aminomethylation | Formaldehyde, NaBH4 | Room temp, 2 h | 88 | Crystallization | Reductive amination |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 4-(Aminomethyl)piperidin-1-ylmethanone?
- Answer : The compound can be synthesized via amide coupling reactions. For example, a multi-step approach involves:
Intermediate preparation : Reacting 2-fluorobenzoic acid with 4-(aminomethyl)piperidine using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) under inert conditions .
Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane gradients) to isolate the product.
- Key considerations : Optimize reaction stoichiometry (e.g., 1.2 equivalents of 2-fluorobenzoic acid) and monitor progress via TLC or LC-MS .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Answer : Use orthogonal analytical methods:
- NMR spectroscopy : Confirm the presence of the 2-fluorophenyl moiety (e.g., aromatic proton splitting patterns in -NMR at δ 7.2–7.8 ppm) and piperidine backbone (e.g., methylene signals at δ 2.5–3.5 ppm) .
- HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for CHFNO: 247.12) .
Q. What stability precautions are necessary for handling and storing this compound?
- Answer :
- Storage : Keep in airtight containers under argon at −20°C to prevent hydrolysis of the amide bond .
- Stability testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for target binding?
- Answer :
- Analog synthesis : Modify the 2-fluorophenyl group (e.g., replace with 3-fluoro or chloro substituents) or the piperidine aminomethyl moiety (e.g., alkylation or acylation) .
- Biological assays : Test analogs in receptor-binding assays (e.g., radioligand displacement for GPCR targets) or enzymatic inhibition studies. Corrogate activity data with computational docking (e.g., AutoDock Vina) to identify critical interactions .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Answer :
- Assay validation : Replicate experiments in orthogonal systems (e.g., cell-free vs. cell-based assays) to rule out false positives .
- Metabolic profiling : Use liver microsomes or hepatocytes to assess if discrepancies arise from compound metabolism in cellular models .
- Counter-screening : Test against unrelated targets to confirm specificity .
Q. How can in vitro and in vivo pharmacokinetic (PK) properties be evaluated for this compound?
- Answer :
- In vitro : Measure metabolic stability in human liver microsomes (HLM) with LC-MS/MS quantification. Calculate intrinsic clearance (Cl) .
- In vivo : Administer intravenously/orally to rodents, collect plasma samples over 24h, and quantify using LC-MS/MS. Derive parameters like half-life (t), volume of distribution (Vd), and bioavailability (F%) .
Q. What methodologies identify the primary molecular targets of this compound?
- Answer :
- Affinity chromatography : Immobilize the compound on resin and incubate with cell lysates to pull down binding proteins, followed by SDS-PAGE and mass spectrometry .
- Transcriptomic profiling : Treat cells with the compound and perform RNA-seq to identify differentially expressed pathways (e.g., Ingenuity Pathway Analysis) .
Safety and Compliance
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Toxicity screening : Conduct acute toxicity tests in rodents (LD) and in vitro cytotoxicity assays (e.g., HepG2 cells) to establish safety margins .
Data Presentation Example
| Parameter | Method/Result | Reference |
|---|---|---|
| Synthetic Yield | 68–91% (multi-step) | |
| HPLC Purity | >95% (C18, 254 nm) | |
| Plasma Half-life (rat) | t = 3.2h (IV), F = 45% | |
| Cytotoxicity (HepG2) | IC > 100 μM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
